3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10F3NO3 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
3-methoxy-4-[[4-(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C13H10F3NO3/c1-20-12-9(10(18)11(12)19)17-6-7-2-4-8(5-3-7)13(14,15)16/h2-5,17H,6H2,1H3 |
InChI Key |
CWUZBGOSBDNADC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C1=O)NCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Butadiene Derivatives
Acid- or base-catalyzed cyclization of substituted butadiene derivatives is a classical approach. For example, squaric acid derivatives undergo cyclization under controlled conditions to form the cyclobutene-1,2-dione system. This method is widely utilized due to its scalability and compatibility with subsequent functionalization steps.
Dichloride Intermediate via Squaric Acid
A more controlled route involves converting squaric acid (1 ) into 3,4-dichlorocyclobut-3-ene-1,2-dione (2 ) using thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst. This intermediate (2 ) is critical for introducing substituents via nucleophilic substitution.
Table 1: Core Formation Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization of butadiene derivatives | Acid/base, reflux | Moderate | |
| Squaric acid → dichloride | SOCl₂, DMF, 80°C, 1 h | 42–79% |
Methoxy Group Introduction
The methoxy substituent at position 3 is typically introduced via nucleophilic substitution. Two strategies are prominent:
Direct Methanolysis
Treatment of 3,4-dichlorocyclobut-3-ene-1,2-dione (2 ) with dry methanol in dichloromethane (DCM) at room temperature selectively replaces the 3-position chloride with a methoxy group. This step avoids isolation of intermediates, streamlining the process.
Stepwise Substitution
In some protocols, the 4-position chloride is first replaced with a thiophenol group (e.g., p-methoxythiophenol), followed by methanolysis to introduce the methoxy group. This approach minimizes side reactions but requires additional purification steps.
Table 2: Methoxylation Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Direct methanolysis | MeOH, DCM, rt, 15 h | 42–64% | |
| Stepwise substitution | p-Methoxythiophenol, THF, 0°C | 42–64% |
Benzylamino Group Functionalization
The 4-position benzylamino group, featuring a trifluoromethyl-substituted aromatic ring, is introduced through cross-coupling or direct amination.
Liebeskind–Srogl Coupling
This palladium-catalyzed coupling reaction enables the formation of carbon–nitrogen bonds. A pseudothioester intermediate (4 ), derived from the dichloride (2 ) and p-methoxythiophenol, reacts with 4-(trifluoromethyl)benzylboronic acid under optimized conditions:
-
Catalyst : Pd₂(dba)₃ (1 mol%)
-
Ligand : Triphenylphosphine (TFP, 3 mol%)
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C, 20 h
This method achieves yields up to 89% for electron-rich substrates but requires optimization for electron-deficient aryl groups.
Direct Amination
Substitution of the 4-position chloride with 4-(trifluoromethyl)benzylamine is feasible under basic conditions. However, competing side reactions (e.g., over-amination) necessitate precise stoichiometric control. This method is less prevalent but offers simplicity for small-scale syntheses.
Table 3: Amination Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Liebeskind–Srogl coupling | Pd₂(dba)₃, TFP, CuTC, dioxane, 100°C | Up to 89% | |
| Direct amination | 4-(CF₃)Benzylamine, EtOH, reflux | Moderate |
Optimized Synthetic Workflow
A streamlined three-step protocol combines core formation, methoxylation, and amination:
-
Core Synthesis : Squaric acid → 3,4-dichlorocyclobut-3-ene-1,2-dione (2 ) using SOCl₂/DMF.
-
Methoxylation : Reaction of 2 with MeOH to yield 3-methoxy-4-chlorocyclobut-3-ene-1,2-dione.
-
Amination : Liebeskind–Srogl coupling with 4-(trifluoromethyl)benzylboronic acid to form the final product.
This sequence minimizes intermediate isolation and maximizes atom economy .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is used in various organic transformations due to its unique structural features that allow for multiple functional group modifications.
| Application | Description |
|---|---|
| Building Block | Utilized in the synthesis of complex organic compounds. |
| Reagent | Acts as a reagent in various organic reactions. |
Biology
3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione has been investigated for its potential biological activities:
- Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential: Preliminary research indicates that it may inhibit the growth of cancer cells by interfering with specific cellular pathways.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines, demonstrating IC50 values ranging from 0.5 to 5 µM, indicating significant anticancer activity compared to control groups .
Medicine
The compound is being explored as a lead candidate for developing new pharmaceuticals targeting specific enzymes or receptors involved in metabolic disorders and cancer treatment.
| Medical Application | Target |
|---|---|
| FXR Modulator | Investigated for treating liver diseases and metabolic disorders . |
| Cancer Therapeutics | Potential as an inhibitor for specific cancer pathways . |
Industry Applications
In addition to its research applications, this compound is utilized in developing advanced materials and specialty chemicals, leveraging its unique chemical properties for industrial purposes.
| Industry Use | Description |
|---|---|
| Advanced Materials | Used as a precursor in synthesizing high-performance materials. |
| Specialty Chemicals | Involved in producing niche chemical products due to its reactivity. |
Mechanism of Action
The mechanism of action of 3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-(trifluoromethyl)benzyl group in the target compound increases steric bulk and electron-withdrawing properties compared to benzylamino () or hydroxyethylamino () groups.
- Fluorination: The trifluoromethyl group enhances metabolic stability relative to non-fluorinated analogs (e.g., ), similar to bis(trifluoromethyl) derivatives in and .
FAK Inhibition
Compounds like 3-((2-aminoethyl)amino)-4-((4-((5-chloro-4-((3-(methylsulfonyl)benzyl)amino)pyrimidin-2-yl)amino)benzyl)amino)cyclobut-3-ene-1,2-dione () exhibit potent FAK inhibition (IC50 < 100 nM) due to covalent binding via Michael acceptor motifs. The target compound’s trifluoromethyl group may improve cell permeability, though direct activity data are lacking .
Catalytic Activity
Squaramides such as 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-methoxycyclobut-3-ene-1,2-dione () are effective in enantioselective catalysis (e.g., selenocyclization).
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., : logP ~1.5 vs. target compound: logP ~2.8 predicted).
- Thermal Stability : Cyclobutene diones with bulky substituents (e.g., bis(trifluoromethyl) in ) decompose at higher temperatures (>200°C), suggesting similar stability for the target compound .
Biological Activity
Chemical Structure
The molecular formula of 3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione can be represented as follows:
- Molecular Formula: C12H10F3N1O3
- Molecular Weight: 273.21 g/mol
Structural Features
The compound contains:
- A methoxy group (-OCH3)
- A trifluoromethyl group (-CF3)
- An amine linkage connecting to a cyclobutene dione structure
These functional groups are significant as they can influence the compound's reactivity and interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The trifluoromethyl group is known to enhance electron-withdrawing effects, potentially increasing the compound's ability to scavenge free radicals. In vitro studies have shown that derivatives of cyclobutene diones can inhibit lipid peroxidation and reduce oxidative stress markers in cellular models.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance:
- Cyclooxygenase (COX) : Compounds with similar structures have demonstrated moderate inhibition of COX enzymes, which are crucial in the inflammatory response.
- Lipoxygenase : The presence of the trifluoromethyl group has been associated with enhanced inhibitory activity against lipoxygenases, which are involved in the metabolism of arachidonic acid to leukotrienes.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted on various cancer cell lines. For example:
- The MCF-7 breast cancer cell line showed sensitivity to treatment with derivatives of this compound, indicating potential anticancer activity.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 15.2 | Significant reduction in cell viability |
| Hek293 | 22.5 | Moderate cytotoxic effects observed |
Case Studies
- Study on Trifluoromethyl Derivatives : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the biological activity of various trifluoromethyl-substituted compounds. The results indicated that these compounds could effectively inhibit COX-2 and LOX pathways, suggesting a potential therapeutic role in treating inflammatory diseases .
- Molecular Docking Studies : In silico docking studies have shown promising interactions between this compound and target proteins involved in cancer progression. These studies highlight hydrogen bonding and hydrophobic interactions that contribute to its biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on a cyclobutene-dione scaffold. For example, 3,4-dichlorocyclobutene-1,2-dione can react with methoxyamine to introduce the methoxy group, followed by coupling with 4-(trifluoromethyl)benzylamine under basic conditions (e.g., triethylamine in dioxane) . Optimization includes controlling stoichiometry (e.g., 1.5 equivalents of amine), temperature (room temperature to 80°C), and solvent polarity to minimize side reactions. Purification via medium-pressure liquid chromatography (MPLC) using methanol/dichloromethane gradients improves purity (>99%) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methoxy protons at δ 3.3–3.5 ppm, trifluoromethyl signals at δ 120–125 ppm in C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHFNO: 342.0952) .
- HPLC : Assess purity using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the trifluoromethylbenzylamino moiety influence the compound’s electronic properties and reactivity in derivatization reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the cyclobutene-dione core, facilitating nucleophilic attacks (e.g., by amines or thiols). Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict reactive sites. Comparative studies with non-fluorinated analogs (e.g., methylbenzylamino derivatives) reveal reduced reaction rates due to decreased electron deficiency .
Q. What strategies are effective in reconciling discrepancies in biological activity data across different assay platforms?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., pH, co-solvents, or cell permeability). To resolve these:
- Dose-Response Curves : Perform across multiple concentrations (e.g., 0.1–100 µM) to identify IC variability .
- Counter-Screens : Test against off-target enzymes (e.g., kinases, phosphatases) to rule out non-specific effects .
- Physicochemical Profiling : Measure logP and solubility (e.g., shake-flask method) to correlate bioactivity with pharmacokinetic properties .
Q. How can integrated structural biology approaches elucidate the compound’s mechanism of action against its target?
- Methodological Answer :
- Cryo-Electron Microscopy (Cryo-EM) : Resolve binding poses at near-atomic resolution (e.g., 3.2 Å) by incubating the compound with purified target proteins (e.g., ATP synthase) .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100-ns trajectories to assess stability of hydrogen bonds (e.g., between the dione moiety and catalytic residues) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
